(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride
CAS No.:
Cat. No.: VC13488925
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClNO3 |
|---|---|
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | (2R)-2-amino-2-(1,3-benzodioxol-5-yl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO3.ClH/c10-7(4-11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7,11H,4-5,10H2;1H/t7-;/m0./s1 |
| Standard InChI Key | RLVPOUUOZLRQJE-FJXQXJEOSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)[C@H](CO)N.Cl |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(CO)N.Cl |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(CO)N.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of two primary moieties:
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A 1,3-benzodioxole ring (a fused bicyclic system with two oxygen atoms at positions 1 and 3).
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An ethanolamine backbone substituted at the β-position with an amino group and a hydroxymethyl group, both attached to the chiral carbon center.
The (R)-configuration at the chiral center ensures enantiomeric specificity, which may influence its biochemical interactions. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for experimental handling.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-amino-2-(1,3-benzodioxol-5-yl)ethanol; hydrochloride | |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(CO)N.Cl | |
| PubChem CID | 156022595 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves:
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Benzodioxole Functionalization: A benzo[d] dioxol-5-yl group is introduced via electrophilic substitution or coupling reactions.
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Aminoethanol Formation: The ethanolamine backbone is constructed through reductive amination or nucleophilic addition to an aldehyde intermediate.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
While detailed protocols are proprietary, analogous compounds in patent literature (e.g., EP2016065B1 ) suggest that palladium-catalyzed cross-coupling or Schlenk techniques may be employed for benzodioxole integration.
Physicochemical Properties
Table 2: Physical and Chemical Properties
The compound’s logP (0.80) indicates moderate hydrophobicity, balancing membrane permeability and aqueous solubility. Its vapor pressure (0.0 mmHg at 25°C) suggests low volatility, favoring solid-state stability.
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